PGDM-d4
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Overview
Description
PGDM-d4, also known as Prostaglandin D Metabolite-d4, is a deuterated form of Prostaglandin D Metabolite. It is primarily used as an internal standard for the quantification of Prostaglandin D Metabolite by gas chromatography or liquid chromatography-mass spectrometry. The compound has a molecular formula of C16H20D4O7 and a molecular weight of 332.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PGDM-d4 involves the incorporation of deuterium atoms at specific positions in the Prostaglandin D Metabolite molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The compound is usually formulated as a solution in methyl acetate for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: PGDM-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as an internal standard in analytical chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
PGDM-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of Prostaglandin D Metabolite.
Biology: this compound is employed in studies related to lipid biochemistry and the cyclooxygenase pathway.
Medicine: The compound is used in pharmacological research to study the role of Prostaglandin D2 in allergic and asthmatic anaphylaxis, sleep regulation, and vascular smooth muscle relaxation.
Industry: this compound is utilized in the development of pharmaceutical products and in the assessment of endogenous production of Prostaglandin D2
Mechanism of Action
PGDM-d4 acts as an internal standard by providing a reference point for the quantification of Prostaglandin D Metabolite. It does not exert pharmacological effects itself but is crucial in the accurate measurement of Prostaglandin D2 levels in biological samples. The molecular targets and pathways involved include the cyclooxygenase pathway and the production of Prostaglandin D2 .
Comparison with Similar Compounds
- Prostaglandin D2
- Prostaglandin E2
- Prostaglandin F2α
Comparison: PGDM-d4 is unique due to its deuterated form, which makes it an ideal internal standard for analytical purposes. Unlike its non-deuterated counterparts, this compound provides enhanced accuracy and precision in mass spectrometric analyses. This uniqueness is particularly valuable in research settings where precise quantification of Prostaglandin D Metabolite is required .
Properties
Molecular Formula |
C16H24O7 |
---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-2,2,3,3-tetradeuterio-4-oxohexanoic acid |
InChI |
InChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1/i6D2,8D2 |
InChI Key |
XSGSZQDCVYMZGQ-BNSPUNBTSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)C([2H])([2H])C(=O)O |
Canonical SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCC(=O)O)O |
Origin of Product |
United States |
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